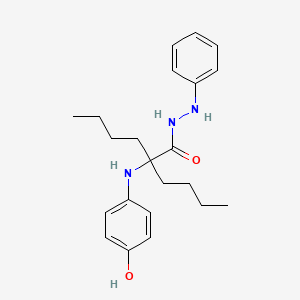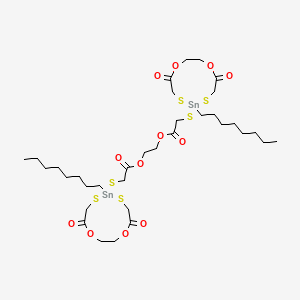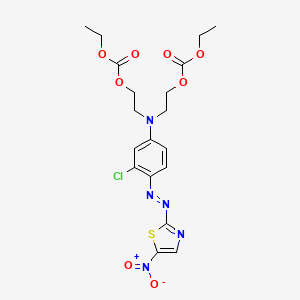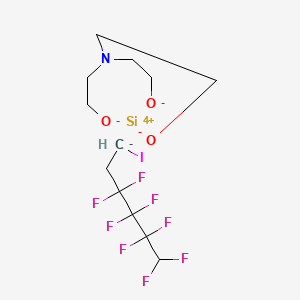
Silicon, ((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-, (TB-5-23)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-, (TB-5-23)- is a complex organosilicon compound Organosilicon compounds are widely used in various fields due to their unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- typically involves the reaction of silicon-based precursors with nitrilotris(ethanol) and octafluoro-1-iodohexyl reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The silicon center can be oxidized under specific conditions, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions may involve the conversion of the silicon center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands attached to the silicon are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions could produce a variety of organosilicon derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biology and medicine, organosilicon compounds are often investigated for their potential as drug delivery agents, imaging agents, and therapeutic compounds. The specific properties of this compound could make it suitable for such applications.
Industry
In industry, this compound could be used in the development of advanced materials, such as coatings, adhesives, and sealants. Its unique chemical properties may also make it valuable in the production of electronic components and other high-tech applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. In general, organosilicon compounds can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organosilicon compounds with different substituents on the silicon center. Examples include:
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-, (TB-5-22)-
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-, (TB-5-24)-
Uniqueness
The uniqueness of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- lies in its specific combination of ligands and substituents, which confer distinct chemical and physical properties. These properties can be leveraged for specialized applications in research and industry.
Properties
CAS No. |
135798-14-0 |
|---|---|
Molecular Formula |
C12H16F8INO3Si |
Molecular Weight |
529.24 g/mol |
IUPAC Name |
2-[bis(2-oxidoethyl)amino]ethanolate;1,1,2,2,3,3,4,4-octafluoro-6-iodohexane;silicon(4+) |
InChI |
InChI=1S/C6H4F8I.C6H12NO3.Si/c7-3(8)5(11,12)6(13,14)4(9,10)1-2-15;8-4-1-7(2-5-9)3-6-10;/h2-3H,1H2;1-6H2;/q-1;-3;+4 |
InChI Key |
MAMFDOMPALUPEC-UHFFFAOYSA-N |
Canonical SMILES |
C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(C(C(C(F)F)(F)F)(F)F)(F)F.[Si+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


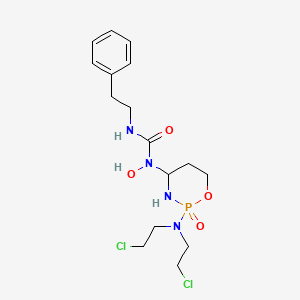
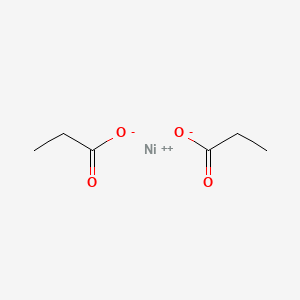
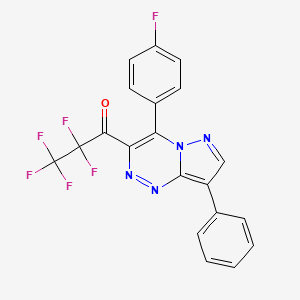
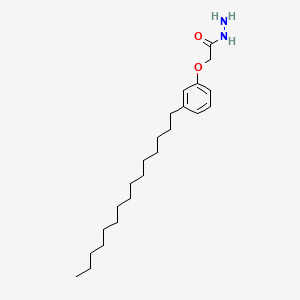
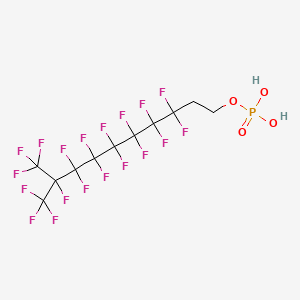

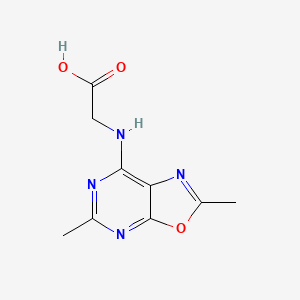
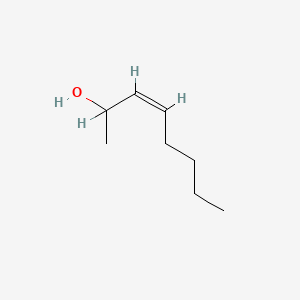

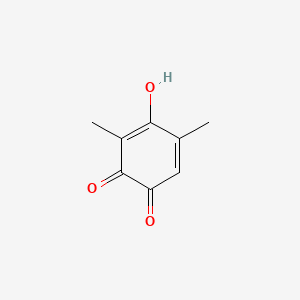
![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
